This compound appears to be a complex formed by several components:
Cyclopenta-1,3-diene: A five-membered ring hydrocarbon with two double bonds (diene) []. It's a colorless liquid with a strong odor and readily undergoes dimerization [].
(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: This structure likely combines a cyclopentadiene ring with a propenone group (unsaturated ketone) attached to a hydroxylated (OH) and methylated (CH3) aromatic ring. The "E" indicates the double bond configuration between the cyclopentadiene and the propenone group is in the trans configuration [].
Iron(2+): An iron ion in its +2 oxidation state.
Molecular Structure Analysis
The presence of a cyclopentadiene ring suggests potential aromaticity and reactivity.
The propenone group introduces a carbonyl group (C=O), a site for potential nucleophilic attack.
The iron center could be bound to various sites within the organic ligand, influencing its properties.
Chemical Reactions Analysis
Dimerization of cyclopentadiene: The free cyclopentadiene unit might undergo a Diels-Alder reaction with itself to form dicyclopentadiene [].
Nucleophilic addition to the propenone: The carbonyl group could react with nucleophiles like water or alcohols.
Redox reactions: The iron(2+) center might participate in electron transfer reactions depending on the overall complex structure.
Physical And Chemical Properties Analysis
Cyclopentadiene: colorless liquid, boiling point ~41°C [].
(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: Likely a solid or liquid depending on the substituent chain length. The presence of the hydroxyl group could increase water solubility.
Iron(2+) salts: Varying colors and solubilities depending on the counterion.
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